molecular formula C5H2ClF7O B1362396 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene CAS No. 261503-71-3

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

Cat. No.: B1362396
CAS No.: 261503-71-3
M. Wt: 246.51 g/mol
InChI Key: HDIYAKAUYPORQI-UHFFFAOYSA-N
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Description

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is a chemical compound with the molecular formula C₅H₂ClF₇O. It is known for its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3,4,4,4-tetrafluorobut-1-ene with trifluoromethanol in the presence of a base. The reaction is carried out at ambient temperature, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide .

Scientific Research Applications

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is used in various scientific research fields, including:

Mechanism of Action

The mechanism by which 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to its combination of multiple fluorine atoms and a trifluoromethoxy group, which imparts distinctive chemical properties. This makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIYAKAUYPORQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382504
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-71-3
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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